Imidazo[2,1-b]thiazole-6-carbaldehyde
Overview
Description
Imidazo[2,1-b]thiazole-6-carbaldehyde is a heterocyclic compound that features a fused bicyclic structure composed of an imidazole ring and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Mode of Action
It’s worth noting that similar imidazothiazole derivatives have been shown to stimulate human constitutive androstane receptor (car) nuclear translocation , which could suggest a potential interaction pathway for Imidazo[2,1-b]thiazole-6-carbaldehyde.
Biochemical Pathways
The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .
Result of Action
Similar imidazothiazole derivatives have shown cytotoxic activity on cancer cells , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Imidazo[2,1-b]thiazole-6-carbaldehyde has been found to interact with various enzymes and proteins. For instance, it has been shown to have antimycobacterial properties, suggesting that it interacts with enzymes or proteins involved in the survival and replication of Mycobacterium tuberculosis .
Cellular Effects
This compound has been shown to have significant activity against Mycobacterium tuberculosis, with no acute cellular toxicity observed towards the MRC-5 lung fibroblast cell line . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism in a way that is detrimental to Mycobacterium tuberculosis but not to human cells .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b]thiazole-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization and oxidation steps . The reaction conditions often involve the use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIPEA) in a T-mixer setup .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow systems to enhance efficiency and yield. These methods allow for the multistage synthesis of the compound without the need for intermediate isolation, thus streamlining the production process .
Chemical Reactions Analysis
Types of Reactions: Imidazo[2,1-b]thiazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Imidazo[2,1-b]thiazole-6-carboxylic acid.
Reduction: Imidazo[2,1-b]thiazole-6-methanol.
Substitution: Various substituted imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
Imidazo[2,1-b]thiazole-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Imidazo[2,1-b]thiazole-6-carbaldehyde can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.
Benzo[d]imidazo[2,1-b]thiazole: Exhibits significant antimycobacterial activity.
Imidazo[2,1-b]thiazole carboxamide: Evaluated for its potential as an antineoplastic agent.
Uniqueness: Its unique structure allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazole-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-4-5-3-8-1-2-10-6(8)7-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBDPAAWKNKEKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406891 | |
Record name | imidazo[2,1-b]thiazole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120107-61-1 | |
Record name | imidazo[2,1-b]thiazole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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